

## A Comparative Guide to the Immunogenicity of Pertussis Toxoid vs. Native Toxin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological responses elicited by pertussis toxoid, the detoxified form of the **pertussis toxin** used in acellular vaccines, and the native **pertussis toxin** produced by Bordetella pertussis. The following sections detail the differences in humoral and cellular immunity, supported by experimental data, and provide an overview of the methodologies used in these assessments.

## **Executive Summary**

The detoxification process required to create a safe and effective pertussis toxoid for vaccines can alter its antigenic structure compared to the native toxin. This alteration has significant implications for the resulting immune response. Generally, while both pertussis toxoid and native toxin can induce protective antibody responses, the quality and nature of these responses differ. Genetically detoxified **pertussis toxin** (PTg), which more closely resembles the native toxin's conformation, tends to elicit a more robust and potentially longer-lasting immune response compared to chemically detoxified pertussis toxoid (PTd). This includes higher avidity antibodies and a different T-cell polarization, which may be crucial for long-term immunity and prevention of bacterial colonization.

# Data Presentation: Humoral and Cellular Immune Responses







The following tables summarize the quantitative data from studies comparing the immunogenicity of genetically detoxified **pertussis toxin** (as a proxy for native toxin immunogenicity) and chemically detoxified pertussis toxoid.

Table 1: Comparison of Antibody Responses



| Parameter                       | Genetically<br>Detoxified<br>Pertussis Toxin<br>(PTg) | Chemically Detoxified Pertussis Toxoid (PTd) | Key Findings                                                                                                                                                                                                                                                                                |
|---------------------------------|-------------------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Total Anti-PT IgG<br>Titers     | Higher                                                | Lower                                        | Vaccination with PTg<br>consistently elicits<br>higher total IgG<br>antibody titers<br>compared to PTd.[1]                                                                                                                                                                                  |
| Neutralizing Antibody<br>Titers | Significantly Higher<br>and More Persistent           | Lower and Wane<br>More Quickly               | PTg induces higher levels of toxin-neutralizing antibodies that persist for a longer duration, with titers remaining high even three years post-vaccination in some studies. In contrast, neutralizing antibody levels from PTd vaccination tend to return to baseline within a year.[2][3] |
| Antibody Avidity                | Higher                                                | Lower                                        | Vaccination with PTg is associated with higher avidity (binding strength) of PT-IgG antibodies.[1][4] This higher quality antibody response may contribute to more effective toxin neutralization.                                                                                          |



| Recognition of<br>Protective Epitopes | Preserved | Altered | Chemical detoxification can alter the conformational epitopes of the toxin. Natural infection and immunization with PTg lead to a greater proportion of antibodies that recognize key protective epitopes on the S1 subunit of the toxin, which are important for neutralization.[5][6] |
|---------------------------------------|-----------|---------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|---------------------------------------|-----------|---------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

Table 2: Comparison of T-Cell Responses



| Parameter                    | Genetically Detoxified Pertussis Toxin (PTg) | Chemically Detoxified Pertussis Toxoid (PTd) | Key Findings                                                                                                                                                                                                                                                                                                                                                                               |
|------------------------------|----------------------------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CD4+ T-Cell Activation       | Superior                                     | Lower                                        | PTg induces significantly greater antigen-specific CD4+ T-cell activation compared to PTd.[7]                                                                                                                                                                                                                                                                                              |
| Th1/Th2/Th17<br>Polarization | Mixed Th1/Th17 and<br>Th2 response           | Predominantly Th2<br>response                | Natural infection and whole-cell vaccines (containing native antigens) tend to induce a Th1/Th17-dominated response, which is associated with bacterial clearance. Acellular vaccines containing PTd primarily induce a Th2-skewed response.[8][9][10] PTg has been shown to induce a more balanced response, including the secretion of IL-17, which is a hallmark of a Th17 response.[7] |
| Cytokine Production          | Increased IFN-y and IL-17                    | Predominantly IL-4<br>and IL-5               | PTg stimulation of<br>neonatal T-cells leads<br>to significant IL-17<br>secretion.[7] In<br>general, native toxin<br>can potentiate both<br>Th1 (IFN-y, IL-2) and                                                                                                                                                                                                                          |



Th2 (IL-4, IL-5) responses.[11][12] The Th2 bias of PTd is a well-documented characteristic of acellular pertussis vaccines.

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are outlined below.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Pertussis Toxin IgG

- Principle: This assay quantifies the concentration of IgG antibodies specific to pertussis toxin in serum samples.
- Protocol:
  - Coating: 96-well microplates are coated with 200 ng of purified native pertussis toxin in 100 μL of PBS (pH 7.4) and incubated overnight at 4°C.[13]
  - Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBS-T).
  - Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
  - Sample Incubation: Serum samples are serially diluted in blocking buffer, added to the wells, and incubated for 1-2 hours at 37°C.
  - Washing: Plates are washed as described in step 2.
  - Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-human
     IgG antibody is added to each well and incubated for 1 hour at 37°C.
  - Washing: Plates are washed as described in step 2.



- Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark. The reaction is stopped with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Reading: The optical density is measured at 450 nm using a microplate reader. Antibody
  concentrations are calculated by comparison to a standard curve generated with a
  reference serum of known concentration.

## Pertussis Toxin Neutralization Assay using Chinese Hamster Ovary (CHO) Cells

- Principle: This functional assay measures the ability of antibodies in a serum sample to
  neutralize the cytotoxic effects of pertussis toxin on CHO cells, which typically cluster in the
  presence of the active toxin.
- Protocol:
  - Serum Dilution: Serum samples are serially diluted (e.g., 1:8 to 1:4096) in a 96-well microplate.[14]
  - Toxin-Antibody Incubation: A fixed concentration of native pertussis toxin (e.g., 0.84 ng/mL) is added to each well containing the diluted serum. The plate is incubated for 30 minutes to 3 hours at 37°C to allow antibodies to bind to the toxin.[14][15]
  - Cell Plating: A suspension of CHO cells (e.g., 5,000-10,000 cells per well) is added to the toxin-antibody mixtures.[14]
  - Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.
  - Evaluation: The wells are visually inspected under a microscope for the inhibition of cell clustering. The neutralizing titer is reported as the reciprocal of the highest serum dilution that completely neutralizes the clustering effect of the toxin.[14]

#### **T-Cell Proliferation Assay**

 Principle: This assay measures the proliferation of T-cells in response to stimulation with a specific antigen, indicating a memory T-cell response.



#### · Protocol:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using density gradient centrifugation.
- Cell Culture: PBMCs are cultured in 96-well plates at a density of 2 x 10<sup>5</sup> cells per well in a complete culture medium.
- Antigen Stimulation: Cells are stimulated with either pertussis toxoid or native toxin at an optimal concentration (e.g., 1-10 μg/mL) for 5-7 days at 37°C in a 5% CO<sub>2</sub> incubator.
   Unstimulated cells serve as a negative control, and a mitogen (e.g., PHA) is used as a positive control.

#### Proliferation Measurement:

- [³H]-Thymidine Incorporation: During the last 18 hours of culture, [³H]-thymidine is added to each well. Proliferating cells incorporate the radiolabeled thymidine into their DNA. The cells are then harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
- CFSE Staining: Alternatively, cells can be pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity can be measured by flow cytometry.
- Data Analysis: The results are often expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) of stimulated cultures to the mean CPM of unstimulated cultures.

### Intracellular Cytokine Staining (ICS) by Flow Cytometry

- Principle: This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level following antigen stimulation.
- Protocol:



- Cell Stimulation: PBMCs are stimulated with the antigen of interest (pertussis toxoid or native toxin) for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within the cell.
- Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
- Fixation and Permeabilization: Cells are fixed with a fixative (e.g., paraformaldehyde) to
  preserve their morphology and then permeabilized with a detergent (e.g., saponin) to allow
  antibodies to enter the cell.
- Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-y, IL-4, IL-17).
- Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data is then analyzed to determine the percentage of specific T-cell subsets that are producing particular cytokines in response to the antigen.

# Mandatory Visualization Signaling Pathway of Native Pertussis Toxin

The native **pertussis toxin** is an AB<sub>5</sub>-type toxin. The B oligomer binds to receptors on the host cell surface, facilitating the entry of the enzymatically active A protomer (S1 subunit). Inside the cell, the S1 subunit ADP-ribosylates the αi subunit of heterotrimeric G-proteins. This modification uncouples the G-protein from its receptor, locking it in an inactive state. As a result, the inhibition of adenylyl cyclase is lifted, leading to an accumulation of cyclic AMP (cAMP) within the cell. This disruption of G-protein signaling interferes with various cellular processes, including immune cell signaling and chemotaxis.





Click to download full resolution via product page

Signaling pathway of native pertussis toxin.

## **Experimental Workflow for Immunogenicity Assessment**

The following diagram illustrates a typical experimental workflow for comparing the immunogenicity of pertussis toxoid and native toxin.





Click to download full resolution via product page

Workflow for immunogenicity assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Avidity of pertussis toxin antibodies following vaccination with genetically versus chemically detoxified pertussis toxin-containing vaccines during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. Long-lived immunity to genetically detoxified pertussis vaccines PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 4. Avidity of pertussis toxin antibodies following vaccination with genetically versus chemically detoxified pertussis toxin-containing vaccines during pregnancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibodies Recognizing Protective Pertussis Toxin Epitopes Are Preferentially Elicited by Natural Infection versus Acellular Immunization PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pertussis Toxin: A Key Component in Pertussis Vaccines? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically detoxified pertussis toxin induces superior antigen specific CD4 T cell responses compared to chemically detoxified pertussis toxin PMC [pmc.ncbi.nlm.nih.gov]
- 8. Th1 versus Th2 T cell polarization by whole-cell and acellular childhood pertussis vaccines persists upon re-immunization in adolescence and adulthood PMC [pmc.ncbi.nlm.nih.gov]
- 9. Th1/Th2 cell dichotomy in acquired immunity to Bordetella pertussis: variables in the in vivo priming and in vitro cytokine detection techniques affect the classification of T-cell subsets as Th1, Th2 or Th0 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Th1/Th2 cell dichotomy in acquired immunity to Bordetella pertussis: variables in the in vivo priming and in vitro cytokine detection techniques affect the classification of T-cell subsets as Th1, Th2 or Th0 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pertussis toxin potentiates Th1 and Th2 responses to co-injected antigen: adjuvant action is associated with enhanced regulatory cytokine production and expression of the co-stimulatory molecules B7-1, B7-2 and CD28 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. tandfonline.com [tandfonline.com]
- 14. utupub.fi [utupub.fi]
- 15. The CHO Cell Clustering Response to Pertussis Toxin: History of Its Discovery and Recent Developments in Its Use PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Immunogenicity of Pertussis Toxoid vs. Native Toxin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150203#assessing-the-immunogenicity-of-pertussis-toxoid-vs-native-toxin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com